1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H9F5OS This compound is characterized by the presence of difluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of difluoromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a propanone group. Common synthetic routes may include:
Halogenation: Introduction of halogen atoms to the phenyl ring.
Substitution Reactions: Replacement of halogen atoms with difluoromethyl and trifluoromethylthio groups.
Ketone Formation: Addition of a propanone group to the substituted phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods often utilize advanced techniques such as:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Purification Processes: Techniques like distillation, crystallization, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to higher oxidation states.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted phenyl derivatives.
Scientific Research Applications
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one: Similar structure with different substitution pattern.
1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one: Contains a difluoromethoxy group instead of difluoromethyl.
Uniqueness
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one is unique due to its specific substitution pattern and the presence of both difluoromethyl and trifluoromethylthio groups
Properties
Molecular Formula |
C11H9F5OS |
---|---|
Molecular Weight |
284.25 g/mol |
IUPAC Name |
1-[3-(difluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H9F5OS/c1-2-8(17)6-3-4-9(18-11(14,15)16)7(5-6)10(12)13/h3-5,10H,2H2,1H3 |
InChI Key |
SZRXLWCZXKMWJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)SC(F)(F)F)C(F)F |
Origin of Product |
United States |
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